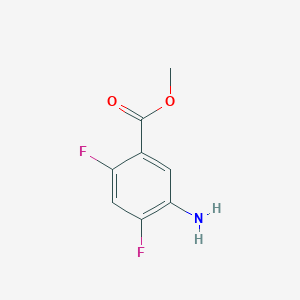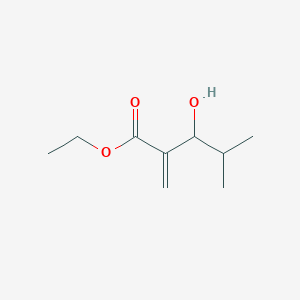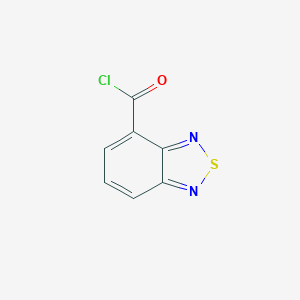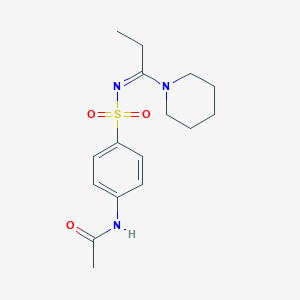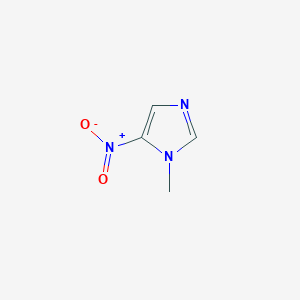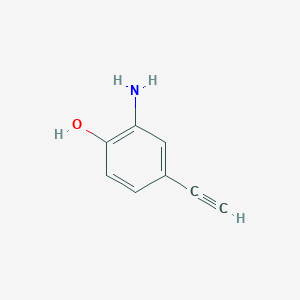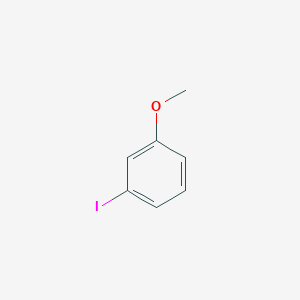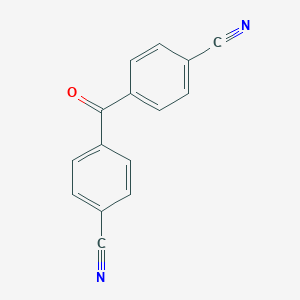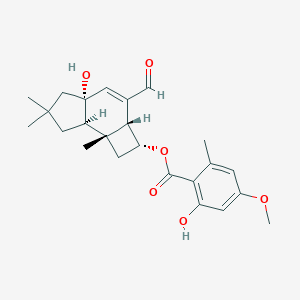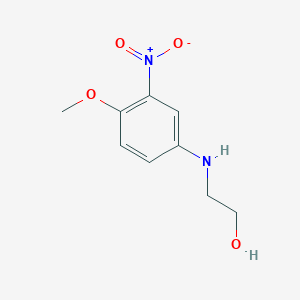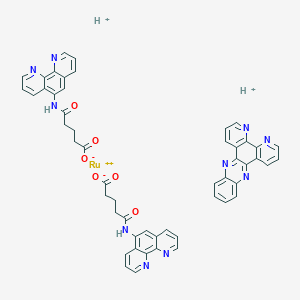
2-(Benzyloxy)-4-bromophenol
Overview
Description
2-(Benzyloxy)-4-bromophenol is an organic compound characterized by a phenolic structure substituted with a benzyloxy group at the second position and a bromine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-bromophenol typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the para position.
Benzyloxylation: The brominated phenol is then subjected to a Williamson ether synthesis reaction. This involves reacting the brominated phenol with benzyl chloride in the presence of a strong base like sodium hydride or potassium carbonate to form the benzyloxy group at the ortho position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form quinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as zinc in acetic acid or sodium borohydride, leading to the formation of the corresponding phenol.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or sodium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Zinc in acetic acid, sodium borohydride, mild conditions.
Substitution: Sodium methoxide, sodium thiolate, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinones, hydroquinones.
Reduction: Dehalogenated phenols.
Substitution: Phenolic ethers, thioethers.
Scientific Research Applications
2-(Benzyloxy)-4-bromophenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability, while the bromine atom can participate in halogen bonding, influencing molecular interactions.
Comparison with Similar Compounds
2-(Benzyloxy)-4-chlorophenol: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
2-(Benzyloxy)-4-fluorophenol: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.
2-(Benzyloxy)-4-iodophenol: The presence of iodine can lead to different reactivity patterns, particularly in cross-coupling reactions.
Uniqueness: 2-(Benzyloxy)-4-bromophenol is unique due to the specific combination of the benzyloxy group and bromine atom, which imparts distinct reactivity and potential applications. The bromine atom’s size and ability to participate in halogen bonding make it particularly useful in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCHBBRZJZSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619273 | |
| Record name | 2-(Benzyloxy)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153240-85-8 | |
| Record name | 2-(Benzyloxy)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
